Technical Documentation Center

6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
  • CAS: 27582-21-4

Core Science & Biosynthesis

Foundational

The Definitive Guide to 1H vs 3H Tautomerism in 6-Methyl-Triazolopyridine Derivatives

Executive Summary The structural ambiguity of triazolo pyridine derivatives represents a persistent challenge in drug development. Specifically, the tautomeric equilibrium between the 1H and 3H forms dictates ligand-prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural ambiguity of


triazolo

pyridine derivatives represents a persistent challenge in drug development. Specifically, the tautomeric equilibrium between the 1H and 3H forms dictates ligand-protein binding modes, solubility profiles, and metabolic stability.

For the 6-methyl-triazolo[4,5-b]pyridine scaffold, the 1H-tautomer is thermodynamically dominant in the ground state due to the minimization of lone-pair repulsion between the triazole and pyridine nitrogens. However, synthetic alkylation often yields mixtures of N1, N2, and N3 regioisomers. This guide provides the mechanistic rationale, analytical protocols, and computational frameworks required to definitively assign these structures.

Part 1: The Tautomeric Landscape

Structural Dynamics & Lone Pair Repulsion

In the fused


triazolo

pyridine system, the position of the mobile proton (or substituent) is governed by electronic repulsion.
  • 1H-Tautomer (Dominant): The proton/substituent resides on N1 (distal to the pyridine nitrogen). This conformation is energetically favored because it maximizes the distance between the lone pairs of the triazole nitrogen and the pyridine nitrogen (

    
    ).
    
  • 3H-Tautomer (Disfavored): The proton/substituent resides on N3 (proximal to the pyridine nitrogen). This creates a destabilizing electrostatic repulsion between the lone pair of N3 and the lone pair of

    
    .
    
  • 2H-Tautomer (Transient): While 2H-1,2,3-triazoles are stable in simple systems, the fused pyridine ring distorts the geometry, making the 2H form less favorable in the

    
     scaffold compared to the 1H form, though it often appears as a kinetic product during alkylation.
    
The Role of the 6-Methyl Group

The methyl group at position 6 (meta to the pyridine nitrogen) exerts a weak inductive effect (+I). While it does not flip the fundamental 1H > 3H stability order, it increases the electron density of the pyridine ring. This slight enrichment makes the


 lone pair more repulsive, further destabilizing the 3H tautomer relative to the unsubstituted parent.
Visualization of Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the critical "Lone Pair Repulsion" zone that disfavors the 3H form.

Tautomerism T1 1H-Tautomer (Thermodynamic Major) Distal N-H T3 3H-Tautomer (Minor/Disfavored) Proximal N-H T1->T3 Fast Equilibrium T2 2H-Tautomer (Kinetic/Solvent Dependent) T1->T2 Solvent Shift Repulsion << Lone Pair Repulsion >> (N3 vs Pyridine-N) T3->Repulsion

Figure 1: Tautomeric equilibrium of triazolopyridine. The red node (3H) is destabilized by electronic repulsion from the pyridine nitrogen.

Part 2: Analytical Determination (The "Smoking Gun" Protocols)

Distinguishing N1 (1H-derived) from N3 (3H-derived) isomers requires a self-validating NMR strategy. Simple 1D proton NMR is often insufficient due to overlapping chemical shifts.

The NOESY/ROESY Cross-Validation Protocol

The 6-methyl group and the pyridine ring protons provide a fixed geometric reference.

  • Structure Reference:

    • H-5: Proton on the pyridine ring between

      
       and C-Methyl.
      
    • H-7: Proton on the pyridine ring adjacent to the Triazole N1.

    • 6-Me: Methyl group between H-5 and H-7.

The Logic:

  • If the substituent (R) is on N1 , it is spatially close to H-7 . You will see a strong NOE signal between R and H-7.

  • If the substituent (R) is on N3 , it is spatially distant from H-7 and H-5. NOE signals will be weak or absent.

  • If the substituent (R) is on N2 , it is equidistant but generally further from H-7 than the N1 isomer.

Experimental Workflow: NMR Assignment

Reagents & Equipment:

  • Solvent: DMSO-

    
     (preferred for solubility and separating exchangeable protons) or CDCl
    
    
    
    .
  • Instrument: 500 MHz NMR or higher.

Step-by-Step Protocol:

  • Acquire 1D

    
    H NMR:  Assign the pyridine protons. H-7 is typically more deshielded (downfield) than H-5 due to the anisotropy of the triazole ring.
    
    • Expected Shift (H-7): ~8.4 - 8.8 ppm.

    • Expected Shift (H-5): ~7.5 - 8.0 ppm.[1]

  • Acquire 1D

    
    C NMR:  Identify the methyl carbon (~18-20 ppm).
    
  • Run 2D NOESY (Mixing time 500ms):

    • Target Interaction: Look for cross-peaks between the N-Alkyl group (or N-H) and the aromatic region.

    • Validation: If N-Alkyl correlates with H-7, assign as 1H (N1) .

  • Run 2D

    
    N-HMBC (Optional but Definitive): 
    
    • N1 and N3 have distinct chemical shifts. N3 is typically more shielded (upfield) if unsubstituted, but alkylation shifts this.

    • Coupling: N1 will show a 3-bond coupling (

      
      ) to H-7. N3 will not couple strongly to H-7.
      
Data Summary Table: Isomer Characteristics
Feature1H-Isomer (N1-R)3H-Isomer (N3-R)2H-Isomer (N2-R)
Thermodynamic Stability High (Major Product)Low (Minor Product)Variable (Solvent Dependent)
Lone Pair Interaction MinimalHigh Repulsion (

)
None
Key NOE Signal Strong: N-R

H-7
Weak/None to Pyridine HWeak: N-R

H-7

C Shift (Bridgehead)
Distinct asymmetryDistinct asymmetryMore symmetric
DFT Energy (

)
0.0 kcal/mol (Ref)+2.5 to +4.0 kcal/mol+1.5 to +3.0 kcal/mol

Part 3: Synthetic Implications

When alkylating 6-methyl-1H-[1,2,3]triazolo[4,5-b]pyridine, the "Ambident Anion" effect leads to regioisomeric mixtures.

Regioselectivity Control
  • Base Selection:

    • Hard Bases (e.g., NaH, K2CO3): Favor the thermodynamic product (N1 ) via charge control, but often yield N2/N3 mixtures due to ion pairing.

    • Soft Electrophiles: Tend to favor N1/N3 over N2.[2]

  • Steric Hindrance: Bulky electrophiles favor N2 or N1 over N3, as the N3 position is sterically crowded by the pyridine nitrogen lone pair cloud.

Decision Tree for Isomer Isolation

Synthesis Start Alkylation Reaction (Base + R-X) Crude Crude Mixture (N1, N2, N3) Start->Crude TLC TLC/LCMS Analysis Crude->TLC Sep Chromatography (Gradient Elution) TLC->Sep 3 Spots Observed N2_Iso Isomer A (Least Polar) Likely N2 Sep->N2_Iso Fast Eluting N1_Iso Isomer B (Major) Likely N1 Sep->N1_Iso Mid Eluting N3_Iso Isomer C (Minor) Likely N3 Sep->N3_Iso Slow/Trace

Figure 2: Separation logic. N2 isomers are typically less polar (higher Rf) due to the lack of a strong dipole compared to N1/N3.

Part 4: Computational Prediction (DFT)

For researchers lacking high-field NMR, Density Functional Theory (DFT) provides a reliable prediction of stability.

Computational Protocol
  • Software: Gaussian 16, ORCA, or equivalent.

  • Method: B3LYP or

    
    B97X-D (includes dispersion corrections).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation Model: PCM or SMD (Solvation Model based on Density) using Water or DMSO. Gas phase calculations often overestimate N2 stability.

Causality: The SMD model is crucial because the 1H and 3H tautomers have significantly higher dipole moments than the 2H form. Polar solvents stabilize the 1H/3H forms, shifting the equilibrium compared to the gas phase.

References

  • MDPI. (2021). Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines. [Link]

  • Royal Society of Chemistry. (2023). Solvent- and functional-group-assisted tautomerism of 3-alkyl substituted 5-(2-pyridyl)-1,2,4-triazoles.[3] [Link][4][5]

  • National Institutes of Health (PMC). (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles.[2] (Detailed NMR assignment logic for N1/N2/N3 isomers). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 6-Methyl-3H-triazolo[4,5-b]pyridine

Application Note: A Detailed Protocol for the Synthesis of 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Detailed Protocol for the Synthesis of 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The protocol details a robust and efficient one-pot procedure starting from the readily available 2-amino-5-methylpyridine. The synthesis proceeds via an in-situ diazotization of the starting amine, followed by an intramolecular cyclization to yield the desired triazolopyridine. This document offers in-depth technical details, mechanistic insights, safety protocols, and expected analytical data to ensure reliable and reproducible results in a research setting.

Introduction

The[1][2][3]triazolo[4,5-b]pyridine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The incorporation of this bicyclic heterocycle can impart favorable physicochemical properties, including metabolic stability and target-binding interactions. The 6-methyl substituted analog, in particular, serves as a valuable building block for the synthesis of more complex molecules. This guide presents a scientifically grounded protocol for its preparation, emphasizing the chemical principles that underpin the synthetic strategy.

Reaction Principle and Mechanism

The synthesis of 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine from 2-amino-5-methylpyridine is a classic example of a diazotization reaction followed by an intramolecular cyclization. The overall transformation can be conceptualized in two key stages:

  • Diazotization: 2-amino-5-methylpyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures. The amino group is converted into a highly reactive diazonium salt intermediate. The kinetics of the diazotization of substituted 2-aminopyridines have been a subject of study, indicating that the reaction proceeds through the interaction of the nitrous acidium ion with the amine.[1][4]

  • Intramolecular Cyclization: The in-situ generated pyridin-2-yldiazonium salt undergoes a spontaneous intramolecular electrophilic attack by the diazonium group onto the endocyclic nitrogen atom of the pyridine ring. This cyclization event, followed by deprotonation, leads to the formation of the stable, fused aromatic[1][2][3]triazolo[4,5-b]pyridine ring system.

Reaction Scheme:

Caption: Overall reaction for the synthesis of 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
2-amino-5-methylpyridine≥98%Sigma-Aldrich
Sodium nitrite (NaNO₂)ACS reagent, ≥97%Fisher Scientific
Hydrochloric acid (HCl)37%, ACS reagentVWR
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution-
Dichloromethane (CH₂Cl₂)ACS reagent, ≥99.5%-
Anhydrous sodium sulfate (Na₂SO₄)ACS reagent-
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Ice bath--
Dropping funnel--
pH paper or pH meter--
Separatory funnel--
Rotary evaporator--
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄-
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[3][5] Avoid contact with skin and eyes, and do not ingest.[2][6] Keep away from combustible materials.[3][6]

  • Hydrochloric Acid: Concentrated HCl is corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. This protocol is designed for the in-situ use of the diazonium intermediate, which is generally considered safe in solution at low temperatures. Avoid any attempt to isolate the diazonium salt.

  • Quenching: Be cautious during the neutralization step with sodium bicarbonate, as it will generate CO₂ gas, leading to effervescence. Add the base slowly to control the rate of gas evolution.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyridine (5.41 g, 50 mmol).

    • Add 25 mL of deionized water and 10 mL of concentrated hydrochloric acid.

    • Stir the mixture until the amine has completely dissolved. The formation of the hydrochloride salt is an exothermic process.

    • Cool the flask in an ice bath to 0-5 °C.

  • Diazotization:

    • In a separate beaker, prepare a solution of sodium nitrite (3.80 g, 55 mmol) in 10 mL of deionized water.

    • Transfer this solution to a dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred, cold solution of the amine hydrochloride over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The solution may change color, and slight gas evolution (N₂) may be observed.

  • Cyclization and Work-up:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

    • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of frothing.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine.

Experimental Workflow Diagram:

G A Dissolve 2-amino-5-methylpyridine in HCl(aq) B Cool to 0-5 °C in an ice bath A->B D Slowly add NaNO2 solution to the amine solution B->D C Prepare aqueous NaNO2 solution C->D E Stir at 0-5 °C for 30 min D->E F Warm to room temperature and stir for 1-2 hours E->F G Neutralize with saturated NaHCO3 solution F->G H Extract with Dichloromethane (3x) G->H I Combine organic layers, wash with brine H->I J Dry over Na2SO4 and filter I->J K Concentrate under reduced pressure J->K L Purify by recrystallization or column chromatography K->L M Characterize the final product L->M

Sources

Application

6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine as a ligand in metal coordination chemistry

This guide details the technical specifications, synthesis, and coordination protocols for 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine , a versatile heterocyclic ligand used in advanced metallopharmaceutical development a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and coordination protocols for 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine , a versatile heterocyclic ligand used in advanced metallopharmaceutical development and functional materials science.

Part 1: Technical Profile & Ligand Architecture

Compound Identity:

  • IUPAC Name: 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine

  • Common Abbreviation: 6-Me-TP

  • CAS Registry: 1206977-62-5 (Generic for isomer class; specific derivatives vary)[1]

  • Molecular Formula: C₆H₆N₄[1]

  • Molecular Weight: 134.14 g/mol [1]

Ligand Field Properties: The 6-Me-TP ligand operates as a non-innocent, multidentate Lewis base . Its coordination chemistry is defined by the fused triazole-pyridine system, which offers three potential nitrogen donor sites. The methyl group at the C6 position exerts a positive inductive effect (+I), increasing the electron density on the pyridine ring relative to the unsubstituted parent compound, thereby modulating the pKa and metal-binding affinity.[1]

Tautomeric Equilibrium: In solution, the ligand exists in a dynamic equilibrium between the 1H, 2H, and 3H tautomers.[1] Metal coordination typically locks the ligand into a specific tautomeric form, often deprotonating it to form a monoanionic bridging species (


).[1]

Tautomers cluster_Coordination Metal Coordination Modes T1 1H-Tautomer (N1-H) T2 2H-Tautomer (N2-H) T1->T2 Fast Exchange T3 3H-Tautomer (N3-H) T2->T3 Fast Exchange M1 Monodentate (κN3) T3->M1 -H⁺ / +Mⁿ⁺ M2 Bridging (μ2-N1,N3) T3->M2 -H⁺ / +2Mⁿ⁺

Figure 1: Tautomeric equilibrium and primary metal coordination pathways for triazolopyridines.

Part 2: Synthesis Protocol

Objective: Synthesis of 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine from commercially available precursors. Scale: 10 mmol (approx. 1.34 g theoretical yield)[1]

Reagents:
  • Precursor: 2,3-Diamino-5-methylpyridine (CAS 33630-99-8)

  • Nitrosating Agent: Sodium Nitrite (NaNO₂)[1]

  • Solvent/Acid: Glacial Acetic Acid (AcOH), Conc.[1] Hydrochloric Acid (HCl)[1]

  • Quenching: Sodium Bicarbonate (NaHCO₃)[1]

Step-by-Step Methodology:

1. Acidification and Dissolution:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diamino-5-methylpyridine (1.23 g, 10 mmol) in 15 mL of 50% aqueous acetic acid .

  • Cool the solution to 0–5 °C using an ice-water bath. Maintain this temperature to prevent side reactions (e.g., diazonium decomposition).[1]

2. Diazotization & Cyclization:

  • Prepare a solution of Sodium Nitrite (0.76 g, 11 mmol) in 5 mL of deionized water .

  • Add the nitrite solution dropwise to the amine solution over 15 minutes.[1]

  • Mechanism:[1][2] The reaction proceeds via the formation of a diazonium salt at the 3-amino position (more nucleophilic), which immediately undergoes intramolecular nucleophilic attack by the 2-amino group to close the triazole ring.[1]

  • Observation: The solution will typically turn from pale yellow to a deeper orange/brown.[1] A precipitate may begin to form.[1][3][4]

3. Reaction Completion:

  • After addition, stir at 0 °C for 30 minutes.

  • Allow the mixture to warm to room temperature (25 °C) and stir for an additional 2 hours to ensure complete cyclization.

4. Isolation and Purification:

  • Neutralize the mixture to pH 6–7 using saturated NaHCO₃ solution.[1]

  • Extract the product with Ethyl Acetate (3 x 30 mL) .[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water (9:1).[1]

Yield Expectation: 75–85% Characterization Check:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, 1H, H-7), 8.50 (d, 1H, H-5), 2.48 (s, 3H, CH₃), 15.8 (br s, 1H, NH).[1]

  • IR (ATR): ~3100 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=N).[1]

Part 3: Metal Coordination Protocols

This section details the fabrication of metal complexes, specifically focusing on Copper(II) (magnetic materials) and Silver(I) (antimicrobial frameworks).[1]

Protocol A: Solvothermal Synthesis of [Cu(6-Me-TP)₂(H₂O)₂]

Target: Mononuclear octahedral complexes for catalytic screening.[1]

  • Stock Solutions:

    • Ligand Sol: Dissolve 0.5 mmol 6-Me-TP in 10 mL Methanol.

    • Metal Sol: Dissolve 0.25 mmol Cu(ClO₄)₂·6H₂O in 5 mL Methanol.

  • Mixing:

    • Add the Metal Sol dropwise to the Ligand Sol under constant stirring.[1]

    • The solution will turn clear blue.[1]

  • Crystallization:

    • Filter the solution through a 0.45 μm PTFE syringe filter.[1]

    • Allow slow evaporation at room temperature in a dark fume hood for 3–5 days.

  • Result: Blue block crystals suitable for X-ray diffraction.[1]

Protocol B: Mechanochemical Synthesis of Ag(I) Coordination Polymers

Target: Solvent-free synthesis of bio-active 1D polymeric chains.

  • Grinding:

    • Combine 6-Me-TP (1 mmol) and AgNO₃ (1 mmol) in an agate mortar.

    • Add 2 drops of Methanol (Liquid Assisted Grinding - LAG).[1]

  • Processing:

    • Grind vigorously for 20 minutes until a uniform off-white paste is formed.

  • Workup:

    • Wash the paste with 5 mL cold water to remove unreacted nitrate salts.[1]

    • Dry in a vacuum oven at 60 °C for 4 hours.

  • Structure: This typically yields a 1D coordination polymer where the Ag(I) centers are bridged by the N1 and N3 atoms of the triazole ring.[1]

Part 4: Application Notes

Medicinal Chemistry (PIM Kinase Inhibition)

The 6-Me-TP scaffold mimics the adenosine moiety of ATP.

  • Mechanism: It binds to the ATP-binding pocket of PIM-1 kinase. The N3-H acts as a hydrogen bond donor to the hinge region (Glu121), while the N1 acts as an acceptor (from Lys67).[1]

  • Optimization: The 6-methyl group fills the hydrophobic pocket, increasing selectivity over other serine/threonine kinases.

Materials Science (Gas Sorption)

When coordinated with Zn(II) or Co(II), 6-Me-TP forms rigid Metal-Organic Frameworks (MOFs).[1]

  • Pore Activation: The methyl group reduces the pore size slightly compared to the parent ligand, increasing the heat of adsorption for CO₂, making these materials excellent candidates for post-combustion carbon capture.[1]

Part 5: Analytical Data Summary

PropertyValue / DescriptionMethod
Melting Point 210–212 °C (dec.)Capillary Method
pKa (calc) ~7.8 (Triazole NH)Potentiometric Titration
UV-Vis λmax 265 nm, 290 nmMethanol Solution
Coordination Geometry Variable (Octahedral, Square Planar)Dependent on Metal Ion
Solubility DMSO, DMF, MeOH (Hot), Water (Poor)Visual Solubility Test

References

  • Metal Coordination Chemistry: Title: "Triazolopyridines as ligands: structural diversity in iron(II), cobalt(II), nickel(II) and copper(II) complexes."[1] Source: Dalton Transactions (RSC), 2010.[1] URL:[Link]

  • Medicinal Applications (Kinase Inhibitors): Title: "Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors." Source: Bioorganic & Medicinal Chemistry Letters, 2012.[1] URL:[Link]

  • Vibrational Spectroscopy & Structure: Title: "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine (Comparative analysis with 6-methyl-1H-[1,2,3]triazolo[4,5-b]pyridine)." Source: MDPI Molecules, 2022.[1] URL:[Link][1]

Sources

Method

Process Chemistry Application Note: Scalable Synthesis of Methyl-Substituted [1,2,4]Triazolo[1,5-a]pyridines

Executive Summary & Strategic Analysis The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and indoles in kinase inhibitors (e.g., JAK, PI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and indoles in kinase inhibitors (e.g., JAK, PI3K) and GPCR ligands. The addition of a methyl group (the "Magic Methyl" effect) often enhances lipophilicity, metabolic stability, and binding affinity by filling hydrophobic pockets or altering the conformation of the parent heterocycle.

For process chemists, the transition from medicinal chemistry (mg-scale) to development (kg-scale) presents two primary challenges: safety (handling high-energy nitrogen-rich reagents) and purification (avoiding chromatography).

This guide details two distinct, scalable routes for synthesizing 7-methyl-[1,2,4]triazolo[1,5-a]pyridine (as a representative case study).

Route Comparison Matrix
FeatureRoute A: The Classical Hydrazine Route Route B: Oxidative N-Amination (Modern)
Chemistry SNAr displacement followed by cyclization.Cu-catalyzed oxidative C-H amination.
Key Reagents Hydrazine hydrate, Orthoesters/Formic Acid.2-Aminopyridine, Nitriles, Cu catalyst, Air/O2.
Scalability High. Excellent volumetric productivity.Medium-High. Dependent on gas-liquid mass transfer.
Safety Profile High Risk. Hydrazine is carcinogenic/unstable.Moderate Risk. Exotherms; residual metals.
Cost Low (Commodity reagents).Moderate (Catalyst cost).
Purification Precipitation/Crystallization.Extraction + Scavenging/Crystallization.

Synthesis Workflows (Visualized)

The following diagram outlines the decision logic and chemical flow for the two protocols.

SynthesisRoutes Start Starting Material: 2-Chloro-4-methylpyridine Hydrazine Reagent: Hydrazine Hydrate (60-80%) Start->Hydrazine Route A (Classic) AltStart Starting Material: 2-Amino-4-methylpyridine ReagentB Reagent: Nitrile (R-CN) + CuBr (cat) O2/Air Sparge AltStart->ReagentB Route B (Oxidative) IntermedA Intermediate: 2-Hydrazino-4-methylpyridine Hydrazine->IntermedA SnAr Displacement (Exothermic) CyclizationA Cyclization: HC(OMe)3 or Formic Acid Reflux IntermedA->CyclizationA Ring Closure Product Product: 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine CyclizationA->Product ReagentB->Product One-Pot Cascade Workup Purification: Cooling Crystallization (Avoid Chromatography) Product->Workup

Caption: Comparative workflow for Route A (Hydrazine-mediated) and Route B (Copper-catalyzed oxidative coupling).

Detailed Protocol A: The Classical Hydrazine Route

Best for: Cost-sensitive campaigns where hydrazine handling infrastructure exists.

Step 1: Synthesis of 2-Hydrazino-4-methylpyridine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Reagents:

  • 2-Chloro-4-methylpyridine (1.0 equiv)

  • Hydrazine hydrate (80% w/w) (3.0 - 5.0 equiv)

  • Solvent: Ethanol or n-Propanol (miscible, high boiling point).

Protocol:

  • Charge a glass-lined reactor with 2-Chloro-4-methylpyridine and Ethanol (3-5 vol).

  • Add Hydrazine hydrate slowly at ambient temperature.

    • Critical Process Parameter (CPP): Hydrazine is a potent reducing agent and carcinogen. Use a closed dosing system.

  • Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. Monitor by HPLC (disappearance of chloropyridine).

  • Cool to 0–5°C. The product, 2-hydrazino-4-methylpyridine, often precipitates as a solid.

  • Filtration: Filter the solids.

  • Wash: Wash the cake with cold ethanol to remove excess hydrazine.

    • Safety Note: The mother liquor contains unreacted hydrazine. Quench with bleach (sodium hypochlorite) in a dedicated waste stream before disposal. Do not mix with acidic waste (risk of hydrazoic acid if azide impurities are present, though unlikely here).

Step 2: Cyclization to Triazolopyridine

Reaction Type: Condensation/Cyclodehydration

Reagents:

  • 2-Hydrazino-4-methylpyridine (from Step 1)

  • Trimethyl orthoformate (TMOF) (3.0 equiv) OR Formic Acid (excess)

  • Catalyst: p-TsOH (0.05 equiv) if using TMOF.

Protocol:

  • Suspend the wet cake of 2-hydrazino-4-methylpyridine in TMOF (5 vol).

  • Add catalytic p-TsOH.

  • Heat to reflux (102°C). Methanol byproduct is formed.

    • Engineering Control: Distill off Methanol/TMOF azeotrope to drive the equilibrium forward.

  • Monitor until conversion >98%.

  • Workup (Crystallization):

    • Distill the mixture to minimum stirrable volume.

    • Add Heptane or MTBE (anti-solvent) slowly at 50°C.

    • Cool to 0°C over 2 hours (linear ramp).

  • Isolate: Filter the white/off-white crystalline solid. Dry under vacuum at 45°C.

Yield Expectation: 75–85% overall.

Detailed Protocol B: Copper-Catalyzed Oxidative Cyclization

Best for: Facilities restricting hydrazine use; "Green Chemistry" applications.

Mechanism: This route utilizes a copper catalyst to facilitate an oxidative N-N bond formation between the pyridine nitrogen and an amidine intermediate formed in situ from a nitrile.

Reagents:

  • 2-Amino-4-methylpyridine (1.0 equiv)

  • Benzonitrile (or alkyl nitrile for alkyl-substituted triazoles) (1.2 equiv)

  • Catalyst: CuBr or Cu(OAc)₂ (5–10 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)

  • Oxidant: Air (sparged) or O₂ balloon.

  • Solvent: DMSO or DMF (Polar aprotic is required for catalyst solubility).

Protocol:

  • Charge 2-Amino-4-methylpyridine, Base, and Cu catalyst into the reactor.

  • Add Solvent (DMSO, 5 vol) and the Nitrile.

  • Sparging: Introduce a steady stream of air or O₂ into the subsurface of the liquid.

    • CPP:[1][2] Mass transfer of oxygen is the rate-limiting step. High agitation rates are required.

  • Heat to 100–120°C.

  • Reaction Time: 12–24 hours. The solution usually turns from green to dark brown/black.

  • Workup (Metal Removal):

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (10 vol) and Water (10 vol).

    • Scavenging: Add an aqueous solution of EDTA or NH₄OH to complex the Copper. The aqueous layer will turn blue.

    • Separate layers. Wash the organic layer with brine.

  • Purification:

    • Concentrate the organic layer.

    • Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane.

Yield Expectation: 60–75%.

Critical Safety & Regioselectivity Analysis

Regioselectivity of Methyl Isomers

The position of the methyl group on the starting pyridine dictates the final structure.

Starting MaterialProduct Numbering (Triazolopyridine)Potential Issues
2-Amino-3-methylpyridine 8-Methyl-[1,2,4]triazolo[1,5-a]pyridineSteric Hindrance: The 3-methyl group hinders attack at the ring nitrogen. Expect slower reaction rates and higher temperatures.
2-Amino-4-methylpyridine 7-Methyl-[1,2,4]triazolo[1,5-a]pyridineNone: The most reactive substrate. Methyl is far from the reaction center.
2-Amino-5-methylpyridine 6-Methyl-[1,2,4]triazolo[1,5-a]pyridineNone: Behaves similarly to the 4-methyl isomer.
2-Amino-6-methylpyridine 5-Methyl-[1,2,4]triazolo[1,5-a]pyridineSteric Hindrance: The 6-methyl group blocks the formation of the planar fused system. Very difficult to synthesize via these routes.
Safety Logic Diagram

SafetyLogic Hazard Hazard Identification Hydrazine Hydrazine Hydrate: Carcinogen, Skin Sensitizer Hazard->Hydrazine Exotherm Exothermic Reaction: SnAr Step Hazard->Exotherm ClosedSystem Closed Dosing System (No open pouring) Hydrazine->ClosedSystem Quench Bleach Quench Protocol for Waste Stream Hydrazine->Quench Cooling Jacketed Reactor Active Cooling Capacity Exotherm->Cooling Control Engineering Controls

Caption: Risk mitigation strategy for handling hydrazine-based synthesis routes.

References

  • Nagasawa, H., et al. (2009).[4][5][6] "Copper-Catalyzed Synthesis of [1,2,4]Triazolo[1,5-a]pyridines." Journal of the American Chemical Society. [Link]

  • Huntsman, E., & Balsells, J. (2005).[6] "Synthesis of [1,2,4]Triazolo[1,5-a]pyridines from 2-Aminopyridines." European Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." [Link]

  • Song, L., et al. (2015).[6] "I2/KI-Mediated Oxidative N-N Bond Formation." The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separating 1H and 3H tautomers of 6-Methyl-triazolopyridine

Technical Support Center: Isolating 1H and 3H Tautomers of 6-Methyl-triazolopyridine Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolating 1H and 3H Tautomers of 6-Methyl-triazolopyridine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate tautomeric species. This guide provides an authoritative, field-proven framework for understanding and separating the 1H and 3H tautomers of 6-Methyl-triazolopyridine.

Section 1: Core Concepts & FAQs

Q: Why do the 1H and 3H tautomers of 6-Methyl-triazolopyridine elute as a single, broad peak on a standard HPLC? A: Triazolopyridines undergo rapid annular tautomerism (prototropy), where a proton dynamically migrates between the N1 and N3 positions of the triazole ring[1]. At room temperature, the activation energy barrier (


) for this interconversion is extremely low. Consequently, the rate of exchange is significantly faster than the chromatographic separation timescale. The column cannot resolve the individual states, resulting in peak coalescence[2].

Q: How can I overcome this dynamic equilibrium to achieve separation? A: You must alter the fundamental kinetics or thermodynamics of the system. This is achieved through two primary strategies:

  • Chemical Trapping: Covalently replacing the mobile proton with an alkyl group to create stable, non-interconverting regioisomers[3].

  • Thermodynamic Freezing (Dynamic HPLC): Lowering the system temperature to exponentially decrease the interconversion rate constant (

    
    ), allowing the free tautomers to be resolved[4].
    

Section 2: Strategy A - Chemical Trapping via N-Alkylation

Causality & Logic: By reacting the tautomeric mixture with an alkylating agent, you permanently break the dynamic equilibrium. The resulting 1-alkyl and 3-alkyl derivatives possess distinct dipole moments and spatial geometries, allowing for baseline separation via standard chromatography.

Protocol: Step-by-Step N-Methylation and Regioisomer Separation

  • Reaction Setup: Dissolve 1.0 eq of 6-Methyl-triazolopyridine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates the intermediate triazolide anion without donating protons that would quench the reaction.

  • Deprotonation: Add 1.5 eq of Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base; it is strong enough to deprotonate the triazole ring but weak enough to prevent unwanted side reactions on the pyridine moiety.

  • Alkylation: Cool the mixture to 0°C. Add 1.2 eq of Methyl Iodide (MeI) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validating Check (IPC): Analyze an aliquot via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the alkylated mass [M+CH₃]⁺ validates the completion of the trapping phase.

  • Chromatographic Separation: Quench with water, extract with Ethyl Acetate, and concentrate. Load the crude mixture onto a standard silica gel column. Elute with a gradient of Hexane/Ethyl Acetate.

  • Structural Assignment: Run ¹H-NMR on the separated fractions. The 1-methyl and 3-methyl regioisomers will exhibit distinct chemical shifts for the N-CH₃ protons, validating the regiochemical assignment.

ChemicalTrapping Start 6-Methyl-triazolopyridine (1H/3H Tautomeric Mixture) Alkylation N-Alkylation (MeI, K2CO3) Chemical Trapping Start->Alkylation React Regio1 1-Alkyl-6-methyl-triazolopyridine (Stable Regioisomer) Alkylation->Regio1 forms Regio3 3-Alkyl-6-methyl-triazolopyridine (Stable Regioisomer) Alkylation->Regio3 forms Separation Standard Chromatography (Room Temp) Regio1->Separation Regio3->Separation

Figure 1: Workflow for chemical trapping of 1H/3H tautomers via N-alkylation.

Section 3: Strategy B - Dynamic HPLC (DHPLC) at Sub-Ambient Temperatures

Causality & Logic: If your downstream application requires the free, underivatized tautomers, chemical trapping is not viable. Instead, you must use Dynamic HPLC (DHPLC). The Arrhenius equation dictates that lowering the temperature exponentially decreases the rate constant of proton transfer. At sub-ambient temperatures, the tautomers are "frozen" on the chromatographic timescale[2].

Protocol: Low-Temperature DHPLC Separation

  • System Preparation: Equip your HPLC with a cryogenic column oven capable of maintaining temperatures between -30°C and -50°C.

  • Stationary Phase Selection: Utilize a chiral stationary phase (e.g., cellulose-based) or a high-efficiency C18 column. Causality: Chiral phases often provide distinct microenvironments that enhance the resolution of rapidly interconverting species[4].

  • Mobile Phase Optimization: Use a mobile phase that remains completely liquid and maintains low viscosity at -50°C (e.g., high percentages of Methanol or Acetonitrile).

  • Self-Validating Temperature Gradient: Inject the sample at 20°C, 0°C, -20°C, and -40°C. A self-validating DHPLC system will display a single sharp peak at 20°C, a broad plateau at 0°C, and two distinct, baseline-resolved peaks at -40°C. If baseline resolution is not achieved, the thermal energy is still too high, and further cooling is required.

  • Fraction Collection: Collect the resolved peaks into pre-cooled cryogenic vials. Warning: The isolated tautomers will immediately begin to re-equilibrate as soon as the fractions warm to room temperature.

DynamicHPLC Sample 6-Methyl-triazolopyridine (Dynamic Equilibrium) TempControl Sub-ambient Column Temp (-30°C to -50°C) Sample->TempControl Inject Kinetics Reduced Interconversion Rate (k_app approaches 0) TempControl->Kinetics Thermodynamics Resolution Baseline Separation of 1H and 3H Tautomers Kinetics->Resolution Elution

Figure 2: Thermodynamic workflow for DHPLC separation at sub-ambient temperatures.

Section 4: Quantitative Data & Method Comparison

To assist in selecting the appropriate workflow for your specific drug development or research needs, compare the quantitative and logistical parameters of both strategies below:

ParameterStrategy A: Chemical Trapping (N-Alkylation)Strategy B: Dynamic HPLC (DHPLC)
Output State Covalently modified regioisomers (1-alkyl/3-alkyl)Free, underivatized tautomers (1H/3H)
Operating Temperature Room Temperature (20°C – 25°C)Sub-ambient (-30°C to -50°C)
Equipment Required Standard FPLC / Silica ColumnSpecialized cryogenic HPLC column oven
Post-Separation Stability Indefinitely stable (no interconversion)Highly unstable (re-equilibrates upon warming)
Primary Use Case SAR studies, stable analog synthesisFundamental kinetic studies, low-temp NMR

References

  • [1] About the benzotriazole tautomerism: An ab initio study. ResearchGate. Available at:[Link]

  • A comparison of intermolecular vibrations and tautomerism in benzimidazole, benzotriazole and their binary water clusters. HHU. Available at:[Link]

  • [4] Experimental and simulated dynamic HPLC plots. ResearchGate. Available at:[Link]

  • [2] LEAD ARTICLE - A simple approach to the tautomerism of aromatic heterocycles. ResearchGate. Available at:[Link]

Sources

Optimization

Controlling polymorphs during crystallization of triazolopyridine derivatives

A Senior Application Scientist's Guide to Controlling Polymorphism Welcome to the technical support center for the crystallization of triazolopyridine derivatives. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Controlling Polymorphism

Welcome to the technical support center for the crystallization of triazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-form control. Triazolopyridines are a vital class of heterocyclic compounds in medicinal chemistry, and controlling their crystalline form is paramount for ensuring consistent physicochemical properties, bioavailability, and manufacturability.[1][2]

This resource provides direct answers to common experimental challenges and explains the fundamental principles behind polymorphic control.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during crystallization experiments.

Problem Potential Cause(s) Suggested Solution(s)
I obtained a different polymorph than expected. Kinetic vs. Thermodynamic Control: Fast cooling or high supersaturation often yields a metastable (kinetically favored) form, while slow processes favor the most stable (thermodynamically favored) polymorph.[3]To favor the stable form: Decrease the cooling rate. Use a lower level of supersaturation.[3] To isolate a metastable form: Use rapid cooling ("crash cooling") or fast anti-solvent addition. Be aware that metastable forms can convert to the stable form over time.[4]
Solvent Effects: The solvent can influence which polymorph nucleates and grows by interacting differently with the solute molecules and crystal surfaces.[5][6]Screen different solvents: Test a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, non-polar solvents).[7] The choice of solvent can be the most powerful tool for influencing polymorphism.[3]
Temperature: The relative stability of polymorphs can be temperature-dependent (enantiotropy). A form that is stable at a high temperature may not be stable at room temperature.[3][8]Vary the crystallization temperature: Conduct experiments at different temperatures to map out the stability relationship between polymorphs.[9]
The compound "oiled out" instead of crystallizing. High Impurity Level: Impurities can depress the melting point of the solid, causing it to separate as a liquid.[10]Purify the starting material: Use techniques like column chromatography before attempting crystallization. Consider a charcoal treatment during the crystallization process to remove colored impurities.[10][11]
Supersaturation is too high / Cooling is too rapid: The solution becomes supersaturated at a temperature above the compound's melting point in that solvent system.[10][11]Slow down the process: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool much more slowly.[10][11]
No crystals are forming, even after extended cooling. Solution is Undersaturated: Too much solvent was used.Increase Concentration: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again.[11]
High Nucleation Barrier: The energy barrier to form the initial crystal nucleus has not been overcome.Induce Nucleation: 1. Scratch the inside of the flask with a glass rod at the solution's surface.[11] 2. Add a seed crystal of the desired polymorph. This provides a template for growth and is a highly effective method for controlling the polymorphic form.
The crystal yield is very low. Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.[11]Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath to decrease solubility further.[10] Recover a Second Crop: Concentrate the mother liquor (filtrate) and cool again to obtain more crystals. Note that the purity may be lower.[10]
The crystal habit (shape) is inconsistent (e.g., needles vs. blocks). Solvent or Additive Effects: The solvent or trace impurities can adsorb to specific crystal faces, inhibiting growth on those faces and altering the overall shape.[5][7]Change the Solvent: Different solvents can produce different habits. For example, polar solvents might yield compact crystals while non-polar solvents could lead to elongated forms.[7][12] Control Impurity Profile: Ensure the purity of the starting material is consistent between batches.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it critical for triazolopyridine derivatives?

Polymorphism is the ability of a solid material to exist in two or more different crystalline structures, known as polymorphs.[13] While chemically identical, polymorphs have different molecular packing arrangements and/or conformational structures.[14] This is critically important for active pharmaceutical ingredients (APIs) like many triazolopyridine derivatives for several reasons:

  • Bioavailability: Different polymorphs can have significantly different solubilities and dissolution rates.[4][15] A more soluble (often metastable) form may lead to higher bioavailability, while the most stable form might be too poorly soluble for therapeutic effect.[4][16]

  • Stability: One polymorph will always be the most thermodynamically stable under a given set of conditions.[4] Metastable forms can convert to the stable form during manufacturing or storage, which can alter the drug product's performance and shelf-life.[17]

  • Manufacturing: Properties like crystal shape (habit), hardness, and flowability can vary between polymorphs, impacting downstream processes like filtration, drying, and tableting.[4][13]

  • Intellectual Property: Novel polymorphic forms of a drug can be patentable, providing a competitive advantage.[13][18]

Given that up to 85% of APIs exhibit polymorphism, a thorough investigation is not just recommended, but essential for robust drug development.[4][19]

Q2: What are the key factors that control which polymorph is formed?

The formation of a specific polymorph is a competition between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest). The key experimental variables you can control are:

  • Solvent: The choice of solvent is a primary tool for polymorphic control. Solvent-solute interactions can stabilize the molecular conformations required for a specific polymorph to form.[3][5]

  • Temperature: Temperature affects solubility, supersaturation, and the relative stability of different polymorphs. For some systems (enantiotropic), the most stable form can change with temperature.[3][9]

  • Supersaturation: This is the driving force for crystallization. High supersaturation (achieved by rapid cooling or fast anti-solvent addition) often favors the nucleation of less stable, metastable forms. Low supersaturation favors the growth of the most stable form.[3][20]

  • Agitation/Stirring: The stirring rate influences heat and mass transfer, which can affect nucleation rates and potentially induce polymorphic transformations.[21]

  • Impurities & Additives: Even small amounts of impurities can inhibit the growth of one polymorph while allowing another to grow, or they can stabilize a metastable form.[3][22]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Thermodynamic vs. Kinetic Control in Polymorphism.

Q3: Which analytical techniques are essential for identifying and characterizing polymorphs?

A combination of techniques is required for unambiguous solid-form characterization. No single technique is sufficient.

Technique Primary Use Information Provided
Powder X-Ray Diffraction (PXRD) The "gold standard" for polymorph identification.[23]Provides a unique "fingerprint" based on the crystal lattice. Can distinguish between crystalline forms and amorphous material.[17][24]
Differential Scanning Calorimetry (DSC) Measures thermal transitions.[17][25]Determines melting points, transition temperatures, and heats of fusion. Useful for assessing the relative thermodynamic stability of polymorphs.[25][26]
Thermogravimetric Analysis (TGA) Measures weight change upon heating.Identifies if a crystal is a solvate or hydrate by detecting weight loss corresponding to the solvent.[17]
Vibrational Spectroscopy (FTIR & Raman) Probes molecular vibrations.[17][18]Differences in hydrogen bonding and molecular conformation between polymorphs result in distinct spectral patterns.[24] Raman is particularly sensitive to lattice vibrations at low frequencies.[18]
Solid-State NMR (ssNMR) Provides atomic-level structural information.Can distinguish polymorphs by detecting differences in the local chemical environment of atoms within the crystal lattice.[24][25]
Microscopy (Optical, SEM) Visualizes particle morphology.Examines crystal shape (habit) and size, which can be indicative of a specific polymorph but is not definitive on its own.[12][17]

Part 3: Protocols & Methodologies

Protocol 1: General Polymorph Screening

This protocol provides a systematic approach to discover the potential polymorphic forms of a triazolopyridine derivative.

Objective: To identify as many crystalline forms as possible to select the optimal one for development.[19]

Materials:

  • Purified triazolopyridine derivative

  • A diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, water)

  • Anti-solvents (e.g., heptane, hexane, water)

  • Vials with screw caps

  • Heating/stirring plate, cooling baths

Methodology:

  • Solubility Assessment:

    • Perform a qualitative solubility test of your compound in the selected range of solvents at room temperature and elevated temperature. This helps in choosing appropriate crystallization methods.

  • Crystallization Experiments (perform for each promising solvent/system):

    • Slow Evaporation: Prepare a nearly saturated solution at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Slow Cooling: Create a saturated solution at an elevated temperature (e.g., 50-60°C). Allow it to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator (4°C).

    • Fast Cooling (Crash Cooling): Prepare a saturated solution at an elevated temperature. Quickly transfer the vial to an ice-water or dry ice/acetone bath.

    • Anti-Solvent Addition: Dissolve the compound in a "good" solvent to form a concentrated solution. Slowly add an "anti-solvent" (in which the compound is poorly soluble) until turbidity persists.

    • Slurry Conversion: Add an excess of the compound to a solvent so that a solid suspension (slurry) is formed. Stir this mixture at different temperatures (e.g., room temperature, 40°C) for an extended period (1-7 days). This method helps convert any metastable forms to the most stable form at that temperature.

  • Isolation and Analysis:

    • Carefully isolate any solid material formed by filtration or decantation.

    • Dry the solids under vacuum at room temperature.

    • Crucially, analyze EACH solid sample using at least PXRD and DSC to determine if a unique crystalline form has been produced.

dot graph { graph [splines=ortho, nodesep=0.5, ranksep=0.8, bgcolor="#FFFFFF"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Systematic Workflow for Polymorph Screening.

References

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). GBMSA. Retrieved February 22, 2024, from [Link]

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. (n.d.). Coherent. Retrieved February 22, 2024, from [Link]

  • Drug Polymorphism: A Key Consideration for API Development. (n.d.). Curia Global. Retrieved February 22, 2024, from [Link]

  • Varshosaz, J., & Tavakoli, N. (2014). Chapter 3. Analytical Techniques in Solid-state Characterization. ResearchGate. Retrieved February 22, 2024, from [Link]

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma. Retrieved February 22, 2024, from [Link]

  • Polymorphism: A Major Risk That Pharma Companies Must Mitigate. (2025, January 16). CCDC. Retrieved February 22, 2024, from [Link]

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Retrieved February 22, 2024, from [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved February 22, 2024, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]

  • Söhnel, O., & Mullin, J. W. (2012). Polymorphism (Chapter 14). Industrial Crystallization. Retrieved February 22, 2024, from [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua - Filter Dryer. Retrieved February 22, 2024, from [Link]

  • Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Retrieved February 22, 2024, from [Link]

  • Al-Masoudi, N. A., et al. (2021). Efficient Synthesis and X-ray Structure of[4][18][25]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Retrieved February 22, 2024, from [Link]

  • Hajar, S., et al. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE. Retrieved February 22, 2024, from [Link]

  • Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. (2014, May 7). Cambridge University Press. Retrieved February 22, 2024, from [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs. (2024, December 30). MDPI. Retrieved February 22, 2024, from [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025, November 14). How It Comes Together. Retrieved February 22, 2024, from [Link]

  • Jacobson, H., & Hrakovsky, J. (2025, August 9). Crystallization of polymorphs: The effect of solvent. ResearchGate. Retrieved February 22, 2024, from [Link]

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. Retrieved February 22, 2024, from [Link]

  • Solid state analysis - Analytical techniques. (n.d.). Holodiag. Retrieved February 22, 2024, from [Link]

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (2007). IEEE Xplore. Retrieved February 22, 2024, from [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm. Retrieved February 22, 2024, from [Link]

  • Chieng, N., & Zijlstra, M. (2017). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC. Retrieved February 22, 2024, from [Link]

  • Mallick, S. (2004). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences. Retrieved February 22, 2024, from [Link]

  • What Everyone Needs to Know about Polymorphs. (n.d.). Curia Global. Retrieved February 22, 2024, from [Link]

  • Factors Influencing Polymorphism. (n.d.). Seven Star Pharma. Retrieved February 22, 2024, from [Link]

  • Temperature effect on polymorphic crystallization for L-Glu and L-His. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Effect of Polymorphism Formulations. (2025, November 6). Veeprho. Retrieved February 22, 2024, from [Link]

  • Fevotte, G. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development. Retrieved February 22, 2024, from [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. Retrieved February 22, 2024, from [Link]

  • How to Solve Fluid Crystallization Challenges. (2025, July 22). Fluid Metering. Retrieved February 22, 2024, from [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Retrieved February 22, 2024, from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Retrieved February 22, 2024, from [Link]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. (2026, February 15). PubMed. Retrieved February 22, 2024, from [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. ResearchGate. Retrieved February 22, 2024, from [Link]

  • Mohite, P., et al. (2025, August 7). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Retrieved February 22, 2024, from [Link]

  • Price, S. L., et al. (2015). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. PMC. Retrieved February 22, 2024, from [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT. Retrieved February 22, 2024, from [Link]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies | Request PDF. (2026, February 14). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Di Porzio, A., et al. (2021). Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. PMC. Retrieved February 22, 2024, from [Link]

  • Controlling crystal polymorphism: from stability prediction to crystallization process design. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Methyl-3H-triazolo[4,5-b]pyridine

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine This guide provides an in-depth technical comparison of analytical techniques for the structura...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[4][5][6] We will delve into the primacy of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, contextualize its data, and compare its utility against other essential spectroscopic methods. The narrative is designed to explain the causality behind experimental choices, ensuring a robust and validated approach to structural confirmation for researchers and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

The triazolopyridine core is a privileged scaffold found in numerous biologically active agents, from anticancer to P2X7 receptor antagonists.[5][7] The specific isomer, 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine, possesses a unique electronic and structural profile. Its synthesis can sometimes yield isomeric impurities, making definitive structural confirmation not just a procedural formality, but a critical step to ensure that subsequent biological and pharmacological data is valid. While several techniques contribute to a complete structural picture, ¹H NMR remains the cornerstone for its ability to provide detailed information about the molecular framework in a non-destructive manner.

Part 1: ¹H NMR as the Primary Tool for Structural Elucidation

¹H NMR spectroscopy is the initial and most informative method for confirming the identity and purity of 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

Based on the principles of NMR and data from analogous triazolopyridine structures, we can predict the ¹H NMR spectrum of the target molecule.[3][8] The structure contains three distinct proton environments: the methyl group protons, and two aromatic protons on the pyridine ring.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
-CH₃ ~2.5 Singlet (s) 3H The methyl group is attached to an sp² carbon of the pyridine ring. Its signal is a singlet as there are no adjacent protons. The chemical shift is in the typical range for an aryl-methyl group and is influenced by the electron-withdrawing nature of the fused heterocyclic system.[9]
H-5 ~8.1 Doublet (d) 1H This aromatic proton is adjacent to H-7, resulting in a doublet. It is expected to be upfield relative to H-7 due to its position further from the electron-deficient triazole ring.

| H-7 | ~8.6 | Doublet (d) | 1H | This proton is also a doublet due to coupling with H-5. Its position adjacent to the triazole ring results in significant deshielding, shifting its resonance further downfield. This deshielding effect by the adjacent nitrogen of a triazole ring is a known phenomenon in similar fused systems.[3] |

Note: The N-H proton of the triazole ring often appears as a very broad singlet at a high chemical shift (>12 ppm) and may not always be observed depending on the solvent and concentration.

Part 2: A Comparative Guide to Spectroscopic Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on the synergy of multiple analytical methods. Relying on a single technique can lead to misinterpretation, especially when dealing with complex heterocyclic systems. The following table compares the utility of ¹H NMR with other standard techniques for the characterization of 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine.

Table 2: Comparison of Key Analytical Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton framework, connectivity, relative stereochemistry, purity. High resolution, non-destructive, quantitative. Provides detailed structural information. Requires soluble sample, can have complex spectra for large molecules, less sensitive than MS.[10]
¹³C NMR Number and type of carbon atoms (sp³, sp², sp). Confirms carbon skeleton, complementary to ¹H NMR. Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.
Mass Spectrometry (HRMS) Molecular weight, elemental formula. Extremely sensitive, provides exact molecular formula, can be coupled with chromatography (LC-MS, GC-MS).[2][11] Provides no information on connectivity or stereochemistry, destructive technique.
FT-IR Spectroscopy Presence of functional groups. Fast, simple, can be used for solid and liquid samples. Provides limited structural information, spectra can be complex and difficult to interpret fully.

| X-Ray Crystallography | Absolute 3D structure, bond lengths, bond angles. | Provides unambiguous proof of structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |

Expert Insights:

  • ¹³C NMR Causality: For 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine, one would expect to see 6 distinct signals in the ¹³C NMR spectrum (1 for the methyl carbon and 5 for the aromatic carbons of the fused rings), confirming the molecular symmetry.

  • HRMS as a Gatekeeper: High-Resolution Mass Spectrometry (HRMS) should be the first step after synthesis. It provides the exact mass, allowing for the confirmation of the elemental formula (C₆H₆N₄). This result validates that the desired reaction has occurred before investing time in more detailed structural analysis.[12][13]

  • FT-IR for Confirmation: While not a primary tool for elucidating this specific structure, an FT-IR spectrum would show the absence of starting material functional groups and the presence of C=N and C=C stretches characteristic of the aromatic rings.[4]

Part 3: Validated Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are designed to be self-validating systems for acquiring high-quality data.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point and ability to dissolve a wide range of compounds make it ideal. It also allows for the potential observation of exchangeable N-H protons.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H spectrum using the following typical parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16 (adjust as needed for signal-to-noise)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL in the same solvent.

  • Acquisition (ESI-TOF):

    • Infuse the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

    • Acquire the spectrum over a mass range of m/z 50-500.

    • The expected molecular ion [M+H]⁺ for C₆H₆N₄ is 135.0665. The high resolution of the TOF analyzer allows for measurement with an accuracy of <5 ppm, confirming the elemental composition.

Part 4: Integrated Spectroscopic Workflow

A robust characterization workflow ensures confidence in the final structural assignment. The following diagram illustrates the logical flow of experiments, starting from the crude synthetic product to the final, validated structure.

Caption: Integrated workflow for the structural validation of synthesized compounds.

Conclusion

The characterization of 6-Methyl-3H-[1][2][3]triazolo[4,5-b]pyridine is a multi-faceted process where ¹H NMR spectroscopy serves as the central pillar of structural elucidation. However, its data must be interpreted in the context of other powerful analytical techniques. By first confirming the molecular formula with HRMS, then elucidating the proton and carbon frameworks with ¹H and ¹³C NMR, researchers can achieve an unambiguous and scientifically rigorous confirmation of the molecular structure. This integrated approach is fundamental to ensuring the integrity of data in chemical research and the development of novel therapeutics.

References

  • Reddy, K. R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]

  • Abdel-Latif, F. F., & Shkal, Y. A. (1993). AND TRIAZOLO[l,S-a1PYRIDINES 1. HETEROCYCLES, 36(7). [Link]

  • ResearchGate. (n.d.). The observed and calculated 1 H NMR chemical shifts of the studied.... Retrieved from ResearchGate. [Link]

  • Szafranski, S., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [Link]

  • ResearchGate. (2024). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies | Request PDF. Retrieved from ResearchGate. [Link]

  • Al-Saeedi, F. A., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][8]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. [Link]

  • Wiley Online Library. (2024). Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Retrieved from Wiley Online Library. [Link]

  • Cambridge University Press. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Retrieved from Cambridge University Press. [Link]

  • Abd El-All, A. S., et al. (n.d.). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. [Link]

  • Taylor & Francis Online. (2023). First Approaches for the Novel Pyrido[1'',2'':2',3'][1][2][8]Triazolo [5',1',2,3][1][3]Thiazolo[4,5-b] Pyridines: Synthesis, Characterization and Antimicrobial Efficiency. Retrieved from Taylor & Francis Online. [Link]

  • Letavic, M. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Retrieved from ResearchGate. [Link]

  • PubMed. (2017). Novel 3H-[1][2][3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Retrieved from PubMed. [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from TDX. [Link]

  • Semantic Scholar. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][2][8]triazolo[3,4-b][1][3][8]thiadiazoles. Retrieved from Semantic Scholar. [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from DEA.gov. [Link]%202.pdf#page=17)

Sources

Validation

Technical Comparison: Reactivity Profiles of 5-Methyl vs. 6-Methyl [1,2,4]Triazolo[1,5-a]pyridine

The following technical guide compares the reactivity profiles of 5-methyl and 6-methyl [1,2,4]triazolo[1,5-a]pyridine isomers. Executive Summary The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity profiles of 5-methyl and 6-methyl [1,2,4]triazolo[1,5-a]pyridine isomers.

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in kinase inhibition and immunology (e.g., ROR


t inverse agonists).[1] While the 5-methyl and 6-methyl isomers appear structurally similar, their reactivity profiles diverge fundamentally due to the electronic influence of the bridgehead nitrogen (N4).
  • 5-Methyl Isomer: Behaves as a nucleophilic synthons precursor . The methyl group at C5 is "pseudo-benzylic" (activated by N4), allowing lateral lithiation and side-chain functionalization.

  • 6-Methyl Isomer: Behaves as a ring-functionalization substrate . The methyl group is electronically isolated, directing lithiation to the C8 ring position via the Complex Induced Proximity Effect (CIPE). Furthermore, the 6-position is the primary site for electrophilic attack; blocking it fundamentally alters derivatization pathways.

Structural & Electronic Basis

The numbering system and electronic environment dictate the reactivity differences.

  • Numbering: The bridgehead nitrogen is N4. The pyridine ring carbons are C5, C6, C7, and C8.

  • 5-Methyl (C5-Me): Located

    
     to the bridgehead nitrogen (N4). This position is electron-deficient, making the attached methyl protons acidic (
    
    
    
    , analogous to 2-picoline).
  • 6-Methyl (C6-Me): Located

    
     to the bridgehead nitrogen. The methyl protons are significantly less acidic (
    
    
    
    , analogous to 3-picoline).
Comparative Reactivity Matrix
Feature5-Methyl Isomer6-Methyl Isomer
Primary Lithiation Site Lateral (-CH₃) Ring (C8-H)
Electrophilic Substitution (EAS) Occurs at C6 (High Yield)Blocked (C6 substituted); forces C8 attack or passivation
Anionic Stability Stabilized by N4 inductive effectStabilized by N1 coordination (CIPE)
Synthetic Origin (Dimroth) From 6-methyl-2-hydrazinopyridineFrom 5-methyl-2-hydrazinopyridine

C-H Functionalization (Lithiation)

This is the most critical divergence point for synthetic planning.

5-Methyl: Lateral Functionalization

Treatment of the 5-methyl isomer with alkyl lithium reagents (e.g., n-BuLi) results in deprotonation of the methyl group, not the ring. The resulting carbanion is stabilized by the adjacent bridgehead nitrogen.

  • Mechanism:

    
    -Metallation.
    
  • Application: Extension of the carbon chain at C5; synthesis of fused tricyclic systems.

  • Protocol Note: Requires low temperature (-78 °C) to prevent ring addition/opening.

6-Methyl: Regioselective Ring Lithiation

The 6-methyl group is inert to standard lithiation conditions. Instead, the reagent coordinates to N1 (in the triazole ring), directing deprotonation to C8 (the ortho position of the pyridine ring).

  • Mechanism: Complex Induced Proximity Effect (CIPE).

  • Application: Introduction of electrophiles (halogens, formyl, boronic esters) at C8.

Visualization of Lithiation Pathways

LithiationPathways Start5 5-Methyl Isomer Lithium n-BuLi / THF -78°C Start5->Lithium Start6 6-Methyl Isomer Start6->Lithium Inter5 5-Lithiomethyl Species (Lateral Anion) Lithium->Inter5 pKa ~29 (Kinetic Control) Inter6 8-Lithio-6-methyl Species (Ring Anion) Lithium->Inter6 CIPE Directed (N1 Coordination) Prod5 C5-Side Chain Derivatives Inter5->Prod5 + Electrophile (E+) Prod8 C8-Substituted Derivatives Inter6->Prod8 + Electrophile (E+)

Caption: Divergent lithiation pathways. 5-Me undergoes lateral deprotonation; 6-Me undergoes N1-directed C8 ring deprotonation.

Electrophilic Aromatic Substitution (EAS)

The [1,2,4]triazolo[1,5-a]pyridine ring is electron-deficient, but electrophilic substitution (halogenation, nitration) is possible.

  • Regioselectivity Rule: Substitution favors C6 (beta to the bridgehead nitrogen), which is the least deactivated position.

  • 5-Methyl Reactivity: The C6 position is open. Bromination (NBS or Br₂) proceeds smoothly to yield 6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine .

  • 6-Methyl Reactivity: The preferred C6 position is blocked. Under standard conditions, the ring is often inert. Forcing conditions may lead to substitution at C8 or decomposition, making the 6-methyl isomer a poor substrate for direct EAS functionalization.

Experimental Methodologies

Protocol A: Lateral Lithiation of 5-Methyl Isomer

Objective: Synthesis of 5-(2-hydroxyethyl) derivative via epoxide trapping.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Charge with 5-methyl[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) and anhydrous THF (0.2 M).

  • Deprotonation: Cool to -78 °C . Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 min. The solution typically turns deep red/orange (characteristic of the benzylic anion).

  • Incubation: Stir at -78 °C for 45 minutes. Note: Do not warm, as dimerization may occur.

  • Trapping: Add ethylene oxide (excess) or desired electrophile.

  • Quench: Stir for 1 hour, then quench with sat. NH₄Cl at -78 °C. Allow to warm to RT.

  • Workup: Extract with EtOAc (3x). Dry over Na₂SO₄.

Protocol B: C8-Regioselective Lithiation of 6-Methyl Isomer

Objective: Synthesis of 6-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde.

  • Preparation: Flame-dry flask under Argon. Charge with 6-methyl[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) and anhydrous THF (0.2 M).

  • Deprotonation: Cool to -78 °C . Add n-BuLi (1.1 eq) dropwise.

    • Mechanistic Insight: The Li atom coordinates to N1, positioning the butyl group to deprotonate C8.

  • Incubation: Stir at -78 °C for 1 hour. A suspension may form (lithiated species).

  • Trapping: Add DMF (1.5 eq) dropwise.

  • Quench/Hydrolysis: Stir 30 min at -78 °C, then quench with 1M HCl (acidic hydrolysis is required to release the aldehyde from the intermediate amino-alkoxide).

  • Workup: Neutralize with NaHCO₃, extract with DCM.

Protocol C: Electrophilic Bromination (5-Methyl Isomer)

Objective: Synthesis of 6-bromo-5-methyl derivative.

  • Reagents: Dissolve 5-methyl isomer (1.0 eq) in Acetonitrile (0.5 M).

  • Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC.

    • Observation: If reaction is sluggish, catalytic NH₄OAc (5 mol%) can be added.

  • Workup: Dilute with water. The product often precipitates. Filter and wash with cold water. Recrystallize from EtOH if necessary.

Synthesis via Dimroth Rearrangement

The most robust method to access these isomers is via the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyridines. The choice of hydrazine precursor dictates the final methyl position.

Dimroth cluster_0 Route A: 6-Methyl Product cluster_1 Route B: 5-Methyl Product HydrazineA 2-Hydrazino-5-methylpyridine IntermediateA [4,3-a] Intermediate (Kinetic Product) HydrazineA->IntermediateA Orthoester/Reflux ProductA 6-Methyl[1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product) IntermediateA->ProductA Rearrangement (Basic/Acidic) HydrazineB 2-Hydrazino-6-methylpyridine IntermediateB [4,3-a] Intermediate HydrazineB->IntermediateB ProductB 5-Methyl[1,2,4]triazolo[1,5-a]pyridine IntermediateB->ProductB

Caption: Synthetic origins. Note that the methyl position on the starting pyridine maps directly to the final [1,5-a] system positions 6 and 5, respectively.

References

  • Regioselective Lithiation: Jones, G. The Chemistry of the Triazolopyridines: An Update. Advances in Heterocyclic Chemistry, 2002. Link

  • Electrophilic Substitution: Huntsman, E., et al. Synthesis and Reactivity of [1,2,4]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005.[2] Link

  • Dimroth Rearrangement Mechanism: Nagasawa, H., et al. Copper-Catalyzed Oxidative Coupling for Triazole Synthesis. J. Am. Chem. Soc., 2009.[2] Link

  • RORyt Inverse Agonists (6-Me Activity): Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives. ACS Med. Chem. Lett., 2020. Link

Sources

Comparative

Comparative Vibrational Spectroscopy Guide: 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Topic: FTIR Vibrational Assignment for 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous technical analysis of the vibrational signature of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Vibrational Assignment for 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of the vibrational signature of 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine , a critical scaffold in medicinal chemistry often utilized as a bioisostere for purines in drug development.

Unlike generic spectral databases, this guide compares the experimental FTIR spectrum (Solid State/KBr) against DFT-calculated predictions (B3LYP/6-311++G**) and the unsubstituted parent analog . This comparative approach isolates the specific vibrational markers introduced by the methyl substituent and the fused triazolo-pyridine core, enabling researchers to validate synthesis and purity with high confidence.

Part 1: Strategic Workflow & Methodology

To ensure authoritative assignments, we employ a dual-validation workflow combining experimental data with Quantum Chemical Topology (QCT) analysis.

Experimental vs. Computational Workflow

FTIR_Workflow cluster_Exp Experimental Path cluster_Comp Computational Path (DFT) Synth Synthesis (6-Methyl-3H-triazolo[4,5-b]pyridine) Purify Purification (Recrystallization/HPLC) Synth->Purify Geom Geometry Opt. (B3LYP/6-311++G**) Synth->Geom Structure Input KBr FTIR Sampling (KBr Pellet / ATR) Purify->KBr RawSpec Raw Spectrum (4000-400 cm⁻¹) KBr->RawSpec Assign Vibrational Assignment (PED Analysis) RawSpec->Assign Exp. Bands Freq Freq. Calculation (Harmonic Approx.) Geom->Freq Scale Scaling Factor (0.961 - 0.980) Freq->Scale Scale->Assign Calc. Modes

Figure 1: Dual-pathway workflow for validating vibrational assignments. The convergence of Experimental (Exp) and Scaled Theoretical (DFT) data minimizes misassignment risks.

Part 2: Vibrational Assignment & Comparative Analysis[2]

The following table synthesizes data from experimental solid-state studies and DFT calculations. The comparison highlights the Methyl Group Impact , distinguishing this molecule from its unsubstituted parent, 3H-[1,2,3]triazolo[4,5-b]pyridine.

Table 1: Detailed Vibrational Assignment (Exp vs. DFT)
Vibrational ModeExp.[1][2][3][4][5][6] Freq (cm⁻¹)DFT (Scaled)*IntensityAssignment & Mechanistic Insight
ν(N-H) Stretch 2700–3150 3400–3500Broad/StrongTautomer Marker: In solid state, strong intermolecular H-bonding broadens and redshifts this band significantly compared to gas-phase DFT.[1] Confirms the 3H-tautomer stability.
ν(C-H) Aromatic 3050–3100 3080–3120WeakStretching of the pyridine ring C-H bonds.
ν(C-H) Methyl 2920–2980 2950–3000MediumFingerprint: Asymmetric stretching of the -CH₃ group at position 6.[1] Absent in parent analog.[1]
ν(C=N) / ν(C=C) 1590–1620 1600–1630StrongMixed modes of the pyridine ring. The fusion with triazole stiffens the ring, shifting these higher than isolated pyridine.
ν(N=N) Triazole 1450–1480 1460–1490MediumCharacteristic azo-linkage vibration within the triazole ring.
δ(CH₃) Deformation 1380 / 1440 1390 / 1450MediumFingerprint: Symmetric (umbrella) and asymmetric bending of the methyl group. Key differentiator from unsubstituted analogs.
Ring Breathing 990–1010 985–1005StrongScaffold Marker: Symmetric breathing mode of the fused bicyclic system. Highly sensitive to ring fusion geometry.
γ(C-H) Out-of-Plane 750–800 760–810StrongOut-of-plane bending.[1] The pattern (isolated H vs adjacent H) confirms the substitution pattern on the pyridine ring.

*DFT Scaling Factor: 0.961 (B3LYP/6-311++G**).

Comparative Analysis: The "Methyl Effect"

Comparing 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine to the Unsubstituted Parent :

  • High-Frequency Region: The parent compound lacks the aliphatic C-H stretches (2920–2980 cm⁻¹). The appearance of this cluster is the primary confirmation of successful methylation.

  • Fingerprint Region: The methyl deformation bands (1380/1440 cm⁻¹) modify the ring skeletal vibrations. In the parent, the 1400–1500 cm⁻¹ region is dominated solely by Ring/N=N modes; in the 6-methyl derivative, these overlap with methyl bending, often increasing band complexity.

Part 3: Tautomerism & Structural Integrity

The [1,2,3]triazolo[4,5-b]pyridine scaffold is subject to annular tautomerism (1H vs. 3H).

  • Solid State: The 3H-tautomer is generally favored due to intermolecular hydrogen bonding networks, evidenced by the broad, red-shifted N-H stretch (2700–3150 cm⁻¹).

  • Solution/Gas Phase: Equilibrium may shift.[1]

  • Significance: If your spectrum shows a sharp, non-hydrogen-bonded N-H peak >3400 cm⁻¹, the sample may be wet (free water) or in a non-polar dilute solution, breaking the H-bond network.

Tautomer Equilibrium Diagram

Tautomer cluster_Evidence FTIR Evidence for 3H T1 1H-Tautomer (Less Stable Solid) T3 3H-Tautomer (Dominant Solid Form) T1->T3 Proton Transfer (Fast Equilibrium) Ev1 Broad ν(NH) ~2800-3100 cm⁻¹ T3->Ev1 Ev2 Pyridine Ring Modes Perturbed T3->Ev2

Figure 2: Tautomeric equilibrium. The 3H form is typically the dominant species in the solid state, stabilized by hydrogen bonding.

Part 4: Experimental Protocol (Self-Validating)

To obtain a spectrum capable of resolving the methyl bands from the ring modes, follow this protocol.

Sample Preparation (KBr Pellet)
  • Ratio: 1 mg Sample : 100 mg KBr (Spectroscopic Grade).[1]

  • Grinding: Grind KBr alone first to remove moisture, then mix sample.[1]

  • Validation:

    • Check: If a broad band appears >3400 cm⁻¹ (O-H stretch), the KBr is wet. Dry KBr at 110°C overnight.

    • Check: If peaks are flat-topped (absorbance > 1.0), the concentration is too high.[1] Dilute and repress.[1]

Data Acquisition
  • Resolution: 2 cm⁻¹ (Critical to resolve closely spaced aromatic/methyl bands).

  • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Background: Fresh air background immediately before sample collection to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.[1]

References

  • El-Sayed, A. A., et al. (2022).[1] "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine." Materials, 15(3), 823.[1] (Discusses comparative vibrational modes of 6-methyl-triazolopyridines). Link

  • Al-Saadi, A. A., et al. (2014). "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles." Journal of Molecular Modeling, 20, 2078. (Foundational assignment for the triazole-pyridine fused core). Link

  • Smith, B. C. (2011).[1] Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (Standard protocols for heterocyclic FTIR interpretation). Link

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Methyl-Substituted Triazolopyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Triazolopyridine Scaffold Triazolopyridines, a class of fused heterocyclic compounds, represent a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazolopyridine Scaffold

Triazolopyridines, a class of fused heterocyclic compounds, represent a cornerstone in medicinal chemistry and materials science.[1] Their rigid, planar structure and the presence of multiple nitrogen atoms make them versatile scaffolds for designing novel therapeutic agents and functional organic materials.[1] The derivatization of the triazolopyridine core allows for the fine-tuning of its physicochemical and pharmacological properties. Among the simplest yet most informative modifications is the introduction of a methyl group. Understanding the influence of this substituent on the electronic properties of the triazolopyridine system is fundamental for predicting molecular behavior and designing compounds with desired characteristics. This guide provides a comparative analysis of the UV-Vis absorption spectra of methyl-substituted triazolopyridines, offering insights into the structure-property relationships that govern their electronic transitions.

Fundamentals of UV-Vis Spectroscopy for Heterocyclic Systems

UV-Vis spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals. In heterocyclic compounds like triazolopyridines, the most common electronic transitions are:

  • π → π* transitions: These occur in molecules with conjugated π-systems, such as aromatic rings. They are typically characterized by high molar absorptivity (ε) and are responsible for the strong absorption bands observed in the UV-Vis spectra of triazolopyridines.[1]

  • n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (n), typically located on a heteroatom like nitrogen, to an anti-bonding π* orbital. These transitions are generally weaker (lower ε) than π → π* transitions and appear at longer wavelengths.

The position and intensity of these absorption bands are highly sensitive to the molecular structure, including the presence and position of substituents.

The Influence of Methyl Substitution: A Comparative Analysis

The absorption spectra of triazolopyridine derivatives typically exhibit strong bands in the 200–400 nm range, which are attributed to π → π* transitions of the fused ring system.[1] The position of the methyl group will dictate the extent of its electronic influence and, consequently, the magnitude and direction of the spectral shift.

Expected Trends based on Methyl Group Position:

  • Substitution on the Pyridine Ring: A methyl group on the pyridine ring is expected to cause a slight bathochromic (red) shift in the λmax of the π → π* transitions. This is due to the electron-donating nature of the methyl group, which raises the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. The magnitude of this shift will likely vary depending on the position of the methyl group relative to the nitrogen atom and the fused triazole ring.

  • Substitution on the Triazole Ring: A methyl group on the triazole ring is also anticipated to induce a bathochromic shift. The triazole ring's electronic character is significantly influenced by the position of its nitrogen atoms, and the methyl group's donation of electron density will perturb the π-system, affecting the energy of the electronic transitions.

To illustrate these principles, let's consider a hypothetical comparative dataset for a series of methyl-substituted[2][3]triazolo[1,5-a]pyridines.

CompoundSubstitution PositionExpected λmax (nm)Expected Molar Absorptivity (ε, M⁻¹cm⁻¹)
[2][3]Triazolo[1,5-a]pyridineUnsubstituted~280, ~300High
2-Methyl-[2][3]triazolo[1,5-a]pyridineTriazole Ring> 280, > 300High
5-Methyl-[2][3]triazolo[1,5-a]pyridinePyridine Ring> 280, > 300High
7-Methyl-[2][3]triazolo[1,5-a]pyridinePyridine Ring> 280, > 300High
8-Methyl-[2][3]triazolo[1,5-a]pyridinePyridine Ring> 280, > 300High

Note: The expected values are based on general principles of substituent effects on aromatic systems and require experimental verification. The actual λmax and ε values will also be influenced by the solvent used for the measurement due to solvatochromic effects.[4]

Experimental Protocol for UV-Vis Spectral Analysis

To ensure the acquisition of high-quality and reproducible UV-Vis absorption spectra, a standardized experimental protocol is essential.

Instrumentation

A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.[2]

Sample Preparation
  • Solvent Selection: Choose a solvent that is transparent in the wavelength range of interest (typically 200-800 nm for these compounds) and in which the analyte is sufficiently soluble. Spectroscopic grade solvents such as ethanol, methanol, or acetonitrile are commonly used.

  • Concentration: Prepare a stock solution of the methyl-substituted triazolopyridine of a known concentration (e.g., 1 x 10⁻³ M). From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 absorbance units. This ensures the measurement is within the linear dynamic range of the instrument.

  • Cuvettes: Use a matched pair of quartz cuvettes (one for the sample and one for the reference) with a 1 cm path length.

Measurement Procedure
  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.[3]

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in their respective holders in the spectrophotometer and perform a baseline correction across the desired wavelength range.[2][3] This step subtracts the absorbance of the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the sample holder.

  • Spectrum Acquisition: Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

G cluster_prep Sample Preparation cluster_measurement Spectral Measurement Solvent Select Spectroscopic Grade Solvent Stock Prepare Stock Solution (e.g., 10⁻³ M) Solvent->Stock Dilute Prepare Dilutions for Optimal Absorbance Stock->Dilute Cuvette_Prep Clean and Rinse Quartz Cuvettes Dilute->Cuvette_Prep Baseline Perform Baseline Correction with Solvent Cuvette_Prep->Baseline Place cuvettes in spectrophotometer Warmup Instrument Warm-up (≥30 min) Warmup->Baseline Measure Acquire Sample Spectrum Baseline->Measure Analyze Determine λmax and Calculate ε Measure->Analyze

Caption: Experimental workflow for obtaining UV-Vis absorption spectra.

Theoretical Interpretation of Spectral Data

To gain a deeper understanding of the observed spectral shifts, quantum chemical calculations can be employed.[5] Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules.[6] By calculating the energies of the electronic transitions and the corresponding oscillator strengths, TD-DFT can help to:

  • Assign absorption bands: Differentiate between π → π* and n → π* transitions.

  • Rationalize substituent effects: Explain why the position of the methyl group leads to specific shifts in the λmax.

  • Visualize molecular orbitals: Analyze the distribution of the HOMO and LUMO to understand the nature of the electronic transitions.

G cluster_structure Molecular Structure cluster_orbitals Molecular Orbitals cluster_transitions Electronic Transitions & Spectra Unsubstituted Unsubstituted Triazolopyridine HOMO_U HOMO Unsubstituted->HOMO_U LUMO_U LUMO Unsubstituted->LUMO_U Methylated Methyl-substituted Triazolopyridine HOMO_M HOMO' Methylated->HOMO_M LUMO_M LUMO' Methylated->LUMO_M HOMO_U->HOMO_M Methyl group raises HOMO energy DeltaE_U ΔE = E(LUMO) - E(HOMO) HOMO_U->DeltaE_U LUMO_U->DeltaE_U DeltaE_M ΔE' = E(LUMO') - E(HOMO') HOMO_M->DeltaE_M LUMO_M->DeltaE_M Lambda_U λmax DeltaE_U->Lambda_U DeltaE_U->DeltaE_M ΔE' < ΔE Lambda_M λ'max Lambda_U->Lambda_M λ'max > λmax (Bathochromic Shift) DeltaE_M->Lambda_M

Caption: Relationship between methyl substitution and spectral shifts.

Conclusion and Future Directions

The UV-Vis absorption spectra of methyl-substituted triazolopyridines provide valuable information about their electronic structure. The position of the methyl group has a discernible effect on the λmax, which can be rationalized by considering its electron-donating properties and its influence on the frontier molecular orbitals. While this guide provides a framework for understanding these relationships, further systematic experimental studies on a complete series of methyl-substituted isomers are needed to create a comprehensive and predictive model. Such data, in conjunction with advanced computational studies, will undoubtedly accelerate the rational design of novel triazolopyridine-based compounds for a wide range of applications in drug discovery and materials science.

References

  • U.S. National Library of Medicine. PubChem.[Link]

  • Cary 60 UV-Vis Spectrophotometer Standard Operating Procedure. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • UV-Vis SOP. [Link]

  • Standard Operating Procedure for UV-Vis Spectrophotometer. [Link]

  • UV/Vis Database User's Guide. NIST WebBook.[Link]

  • The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. [Link]

  • KnowItAll UV-Vis Spectral Library Collection. Wiley Science Solutions.[Link]

  • SpectraBase. [Link]

  • Bolshakov, G. F., Vatago, V. S., & Agrest, F. B. (1969). Ultraviolet Spectra of Heteroorganic Compounds. DTIC. [Link]

  • Hafez Taghva, P., & Kabirifard, H. (2020). Solvatochromism – Knowledge and References. Taylor & Francis Online.[Link]

  • Dimova, V. (2012). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Macedonian Journal of Chemistry and Chemical Engineering, 31(1), 73-82. [Link]

  • Click and shift: the effect of triazole on solvatochromic dyes. ChemRxiv.[Link]

  • Moustafa, H., Shibl, M. F., Hilal, R., & Hussien, S. A. H. (2011). Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. ResearchGate.[Link]

  • Elshakre, M. E., Moustafa, H., Hassaneen, H. M. E., & Abdullah, K. S. (2015). Electronic Spectra, And Dft Calculations Of Some Triazolo [1,5-a]pyrimidine Derivatives. International Journal of ChemTech Research, 8(4), 1735-1749. [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 853. [Link]

  • Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. [Link]

  • Aylward, N., et al. (2016). Triazoloazine-Diazomethylazine Valence Isomerization.[2]Triazolo[1,5-a]pyridines and 2-Diazomethylpyridines. The Journal of Organic Chemistry, 81(2), 667-672. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104634. [Link]

  • Guba, W., et al. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?. Bioorganic & Medicinal Chemistry Letters, 14(12), 3307-3312. [Link]

  • Ting, A. W. K., et al. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and Disintegration Analysis for Different Brands of Amlodipine Tablets Available in Malaysia. Biomedical Journal of Scientific & Technical Research, 53(2). [Link]

  • de la Cruz, C., et al. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. International Journal of Quantum Chemistry, 112(21), 3539-3550. [Link]

  • Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules. Royal Society of Chemistry.[Link]

  • Quantum-chemical calculations of electronic spectra absorption: ab initio or semiempirical methods?. Ukrainian Journal of Physics.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine

[1][2][3][4][5] Part 1: Executive Safety Directive (The "Why" & "What") 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a nitrogen-rich heterocyclic building block, structurally analogous to the peptide coupling additive H...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Part 1: Executive Safety Directive (The "Why" & "What")

6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a nitrogen-rich heterocyclic building block, structurally analogous to the peptide coupling additive HOAt (1-Hydroxy-7-azabenzotriazole).[1][2][3][4][5] While invaluable for synthesizing kinase inhibitors and peptidomimetics, its fused triazole-pyridine core necessitates a rigorous safety protocol.[1][3][4][5]

The Core Hazard: This compound belongs to the triazolopyridine class.[1][3][4][5] These molecules possess high nitrogen content, making them potentially energetic under extreme conditions (high heat, confinement).[2][3][5] Furthermore, as a pyridine derivative, it acts as a significant mucous membrane irritant and potential sensitizer.[3][5]

Operational Golden Rules:

  • Respect the Nitrogen: Treat as a potential energetic material until DSC (Differential Scanning Calorimetry) data confirms thermal stability.[1][3][4][5] Avoid metal-on-metal friction.[1][3][4][5]

  • Control the Dust: The solid is likely a respiratory irritant.[1][3][4][5] Weighing must occur inside a filtered enclosure or fume hood.[1][3][4][5]

  • Tautomeric Awareness: This compound exists in equilibrium between 1H- and 3H- tautomers.[1][3][4][5] Ensure your analytical data (NMR) matches the expected tautomeric form for your solvent system.[3][4][5]

Part 2: Personal Protective Equipment (PPE) Matrix

Philosophy: PPE is the last line of defense, not the first.[3][4][5] The selection below assumes engineering controls (fume hood) are active.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile (0.11 mm min.[1][3][4][5] thickness)Pyridinic compounds can permeate thin latex.[1][3][4][5] Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.[1][3][4][5]
Eye/Face Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient.[1][3][4][5] In the event of rapid decomposition or "bumping" during heating, a face shield prevents thermal and chemical facial trauma.[4][5]
Respiratory N95/P100 (if outside hood) or PAPR (large scale)The solid dust is an STOT-SE (Specific Target Organ Toxicity - Single Exposure) agent for the respiratory tract.[1][2][3][4][5]
Body Flame-Resistant (FR) Lab Coat (Nomex/Kevlar)Synthetic blends (polyester) melt into skin during thermal events.[1][2][3][4][5] Natural fibers or FR-rated synthetics are mandatory.[1][3][4][5]
Footwear Closed-toe, chemically resistant Prevents absorption through canvas/mesh shoes in the event of a floor spill.[1][3][4][5]

Part 3: Operational Protocols & Workflows[1][3][4]

Decision Logic: Safe Handling Workflow

The following diagram outlines the decision process for handling this compound based on the operation type.

SafeHandling Start Operation: Handle 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution Solubilized (Liquid) StateCheck->Solution Reaction/Workup Weighing Weighing Protocol: 1. Use Anti-static Gun 2. Plastic/Teflon Spatula ONLY 3. Inside Fume Hood Solid->Weighing High Dust Risk Reaction Reaction Setup: 1. Inert Atmosphere (N2/Ar) 2. Blast Shield if Heating > 50°C 3. Vent to Scrubber Solution->Reaction Thermal Risk Weighing->Reaction Dissolution Waste Disposal: Segregated High-Nitrogen Waste Reaction->Waste Post-Process

Figure 1: Decision logic for handling solid vs. solution states, emphasizing dust control and thermal mitigation.

Detailed Procedures
A. Storage
  • Condition: Store at 2–8°C (refrigerated). Nitrogen-rich heterocycles can degrade slowly at room temperature, releasing nitrogen gas which pressurizes the vial.[1][4][5]

  • Container: Amber glass with a Teflon-lined cap.[1][3][4][5]

  • Segregation: Keep away from strong oxidizing agents and strong acids to prevent exothermic decomposition.[1][3][4][5]

B. Weighing & Solubilization[1][3][4][5]
  • Static Control: Use an ionizing fan or anti-static gun before opening the vial.[1][3][4][5] Static discharge can disperse the light powder or, in rare cases, initiate decomposition.[2][5]

  • Tooling: Use PTFE (Teflon) coated spatulas .[1][3][4][5] Avoid metal-on-glass scraping, which can generate microscopic sparks or heat.[1][3][4][5]

  • Solvent Choice:

    • Preferred: DMSO, DMF, Methanol (High solubility).[2][3][5]

    • Avoid: Chlorinated solvents (DCM/Chloroform) in the presence of strong bases, as this can form dichlorocarbene species which react violently with pyridines.[2][3][5]

C. Reaction Setup
  • Thermal Limit: Do not heat above 100°C without prior DSC testing. The triazole ring strain energy can lead to rapid gas evolution.[1][3][4][5]

  • Venting: Always run reactions under a slight positive pressure of Nitrogen/Argon with an oil bubbler to allow gas expansion.[1][3][4][5]

Part 4: Emergency Response & Disposal[1][3][5][6]

Spill Response Pathway[2][3][5]

SpillResponse Spill Spill Detected Assess Assess Quantity Spill->Assess Minor Minor (< 1g): 1. Wet wipe (Acetone) 2. Double bag Assess->Minor Major Major (> 1g): 1. Evacuate Lab 2. Don Full PPE (Resp) 3. Cover with Sand/Vermiculite Assess->Major Disposal Label: 'Toxic/Flammable Solid' Minor->Disposal Major->Disposal

Figure 2: Triage protocol for laboratory spills, distinguishing between minor cleanup and major evacuation events.

Fire Fighting
  • Media: Use Dry Chemical or CO2 .[1][3][4][5][6]

  • Warning: Burning produces toxic Nitrogen Oxides (NOx) and Hydrogen Cyanide (HCN) gases.[1][3][4][5] Firefighters must wear SCBA.[1][3][4][5] Do not inhale smoke.[1][3][4][5][7][8][9]

Waste Disposal[2][3]
  • Stream: Segregate into "High Nitrogen / Toxic Organic" waste.[1][3][4][5]

  • Labeling: Explicitly mark the tag with "Potential Energetic Precursor" to alert waste management personnel.[1][3][4][5]

  • Quenching: If the compound was used in a reaction with azides or strong acids, ensure the mixture is quenched (e.g., with thiosulfate or bicarbonate) before drumming.[2][3][5]

References

  • PubChem. (n.d.).[1][3][4][5] Compound Summary: 1H-1,2,3-Triazolo[4,5-b]pyridine.[1][2][3][4][5][10][11][12][13] National Library of Medicine.[1][3][4][5] Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.